molecular formula C13H16F3NO3S B6715349 N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide

N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6715349
M. Wt: 323.33 g/mol
InChI Key: HWBYWBMNYAEIQW-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a cyclobutyl ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c1-17(9-12(18)7-2-8-12)21(19,20)11-5-3-10(4-6-11)13(14,15)16/h3-6,18H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBYWBMNYAEIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCC1)O)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyclobutyl ring through a cyclization reaction. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and trifluoromethylation steps to enhance efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Scientific Research Applications

N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide moiety is known to interact with carbonic anhydrase enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(trifluoromethyl)benzenesulfonamide
  • N-[(1-hydroxycyclopropyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide
  • N-[(1-hydroxycyclopentyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with enhanced biological activity.

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